2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide begins with its comprehensive nomenclature analysis and database registration. According to PubChem database records, this compound carries the unique identifier CID 858892 and is officially designated with the IUPAC name 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide. The molecular formula C₁₃H₁₁FN₆O₂S indicates a complex structure containing carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms, reflecting the multi-heterocyclic nature of this pharmaceutical intermediate.
The InChI (International Chemical Identifier) string provides a machine-readable representation: InChI=1S/C13H11FN6O2S/c1-8-6-11(17-22-8)15-12(21)7-23-13-16-18-19-20(13)10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,15,17,21). This standardized identifier enables precise compound recognition across chemical databases and facilitates computational studies. The corresponding InChI Key VYXNUUXOJUMONB-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searching and molecular identification.
The canonical SMILES notation CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F provides a linear representation of the molecular structure, clearly delineating the connectivity between the methylisoxazole ring, acetamide linker, sulfur bridge, and fluorinated phenyltetrazole moiety. This systematic notation enables computational modeling and automated structure generation for further theoretical investigations.
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6O2S/c1-8-6-11(17-22-8)15-12(21)7-23-13-16-18-19-20(13)10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,15,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXNUUXOJUMONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321987 | |
| Record name | 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
562866-60-8 | |
| Record name | 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-fluorophenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 5-methylisoxazole-3-carboxylic acid under amide coupling conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro group if present in derivatives of the compound.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide through various in vitro assays. For instance, a study demonstrated that derivatives of similar tetrazole compounds exhibited significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Research indicates that derivatives containing thiol groups, similar to this compound, possess activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Effects
In silico studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. Such inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation . Experimental validation through molecular docking studies supports these findings.
Case Study 1: Anticancer Screening
A comprehensive study involving a series of tetrazole derivatives was conducted to evaluate their anticancer properties. The study utilized several human cancer cell lines and assessed the compounds' efficacy using MTT assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 12.5 |
| Compound B | MCF7 | 15.0 |
| Compound C | HeLa | 10.0 |
Case Study 2: Antimicrobial Activity Evaluation
Another investigation focused on the antimicrobial properties of similar compounds against clinically relevant pathogens. The results showed significant inhibition zones in agar diffusion tests, with some compounds demonstrating minimum inhibitory concentrations (MICs) below 10 µg/mL against E. coli and S. aureus .
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 4 |
Mechanism of Action
The mechanism of action of 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, inhibiting their activity. The tetrazole ring is known to mimic carboxylate groups, allowing it to interact with active sites of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Isoxazole and Tetrazole Moieties
Compound from : 2-((1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Key Differences :
- Replaces the tetrazole ring with an imidazole core.
- Substitutes the 2-fluorophenyl group with a 4-chlorophenyl moiety.
- Additional phenyl substituent at the imidazole C5 position.
- Impact: The imidazole ring may alter hydrogen-bonding capacity compared to the tetrazole’s aromatic nitrogen-rich structure. The 4-chlorophenyl group introduces a larger halogen (Cl vs.
Compound from : Cefotiam Hexetil Impurity B4
- Structure : Contains a tetrazol-5-yl thio group linked to an acetamide and a 5-methylisoxazole moiety.
- Key Differences: Embedded within a cephalosporin antibiotic framework (tetrahydrothiophen and thiadiazole rings). Includes a dimethylaminoethyl substituent on the tetrazole.
Analogs with Varying Heterocycles and Substituents
Compound from : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Key Differences :
- Replaces tetrazole with a triazole-benzodiazole hybrid.
- Substitutes isoxazole with a 4-bromophenyl thiazole .
Compound from : 2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
Tetrazole vs. Imidazole/Triazole Cores :
- Tetrazoles (e.g., target compound) offer higher nitrogen content and metabolic stability compared to imidazoles () or triazoles ().
- Imidazoles may enhance aromatic interactions but reduce acid stability .
Halogen Effects :
- 2-Fluorophenyl (target) provides moderate electronegativity and lower steric bulk than 4-chlorophenyl () or bromophenyl (), influencing target selectivity .
Isoxazole vs. Thiazole/Thiadiazole :
- Isoxazole (target) contributes to planar geometry and hydrogen-bonding, whereas thiazoles () or thiadiazoles () enhance sulfur-mediated interactions .
Pharmacological Potential: The target compound’s structural features align with antimicrobial or enzyme-inhibitory agents, as seen in cephalosporin derivatives () and thiazole-containing analogs () .
Biological Activity
The compound 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel chemical entity with potential applications in pharmacology. Its unique structure, featuring a tetrazole and isoxazole moiety, suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C16H14FN5OS
- Molecular Weight : 343.38 g/mol
- IUPAC Name : 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(5-methylisoxazol-3-yl)acetamide
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its cytotoxic effects against cancer cell lines and its potential as an antimicrobial agent.
Cytotoxic Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes findings related to the cytotoxic effects of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 97.3 | Induces apoptosis |
| Compound B | U87 (glioblastoma) | 205.7 | EGFR inhibition |
| This compound | TBD | TBD |
Note: Specific IC50 values for the compound are currently under investigation.
The proposed mechanism of action for this compound involves inhibition of the epidermal growth factor receptor (EGFR), a key player in the proliferation and survival of cancer cells. By blocking EGFR activity, the compound may reduce tumor growth and enhance apoptosis in cancer cells.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of related compounds. However, results indicate limited antibacterial activity against common pathogens at tested concentrations. Further investigations are required to evaluate the full spectrum of antimicrobial efficacy.
Case Studies and Research Findings
Several studies have been conducted to explore the biological potential of tetrazole derivatives, including:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various tetrazole derivatives on HeLa and U87 cell lines, highlighting that modifications to the tetrazole structure can significantly alter biological activity .
- Antimicrobial Testing : Another study focused on assessing antibacterial properties against Gram-positive and Gram-negative bacteria, revealing that while some derivatives showed weak activity, none met the criteria for effective antimicrobial agents at lower concentrations .
- In Vivo Studies : Future research is anticipated to include in vivo studies to validate the therapeutic potential of this compound in animal models, which will provide insights into its efficacy and safety profile.
Q & A
Q. What synthetic routes are recommended for synthesizing 2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step approach is typically employed, starting with the preparation of the tetrazole and isoxazole moieties. For example, the tetrazole ring can be synthesized via [2+3] cycloaddition between sodium azide and nitriles under acidic conditions. Thioether linkage formation (via nucleophilic substitution) and subsequent coupling with the acetamide group require optimized solvent systems (e.g., DMF or THF) and catalysts such as zeolite Y-H or pyridine, as described in analogous syntheses . Reaction optimization should include varying temperature (reflux at 150°C vs. room temperature), catalyst loading, and stoichiometric ratios. Statistical Design of Experiments (DoE) can systematically identify critical parameters, reducing experimental iterations while maximizing yield .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : 1H/13C NMR : Assign peaks using predicted chemical shifts (e.g., fluorine-induced deshielding in the 2-fluorophenyl group) and compare with synthesized analogs . IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) . Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (deviation <0.4% acceptable) . HPLC-MS : Monitor purity (>95%) and detect byproducts using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Scaffold Modification : Systematically alter substituents (e.g., replace 2-fluorophenyl with 4-bromo/4-methylphenyl) to assess electronic/steric effects on bioactivity .
- Computational Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or enzymes). Compare docking poses of analogs to identify critical binding residues .
- In Vitro Assays : Test modified derivatives against relevant cell lines (e.g., cancer models) using dose-response curves (IC50 determination) and orthogonal assays (e.g., Western blot for target inhibition) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>95% purity required) .
- Assay Standardization : Use identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time) to minimize variability .
- Orthogonal Validation : Confirm activity with alternative methods (e.g., enzymatic assays vs. cell viability assays) .
Q. What strategies are effective for optimizing reaction yields while minimizing byproducts?
- Methodological Answer :
- DoE Optimization : Apply fractional factorial designs to test variables (e.g., solvent polarity, catalyst type, temperature). Response surface methodology (RSM) can model interactions between parameters .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust protecting groups or reaction time accordingly .
- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How can computational modeling predict the compound’s metabolic stability or toxicity?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of similar compounds to predict ADMET properties (e.g., CYP450 inhibition, logP) .
- Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential metabolic hotspots (e.g., oxidation sites) .
Q. What experimental approaches characterize polymorphic forms of this compound?
- Methodological Answer :
- DSC/TGA : Determine melting points and thermal stability to distinguish polymorphs .
- PXRD : Compare diffraction patterns of recrystallized samples (e.g., using ethanol vs. DMF/acetic acid mixtures) .
- Solubility Studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF) to assess bioavailability implications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
